Fmoc-l-agb(pbf,boc)-oh
Overview
Description
Fmoc-l-agb(pbf,boc)-oh: is a synthetic compound used primarily in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of amino acids. The presence of protecting groups like pbf (pentamethylbenzyl) and boc (tert-butoxycarbonyl) further indicates its role in protecting functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-agb(pbf,boc)-oh typically involves multiple steps:
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.
Pbf and Boc Protection: The side chains of the amino acid are protected using pbf and boc groups, respectively.
Industrial Production Methods: Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required in SPPS.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: Removal of the Fmoc, pbf, and boc groups under specific conditions.
Coupling Reactions: Formation of peptide bonds between amino acids.
Common Reagents and Conditions:
Deprotection: Piperidine is commonly used for Fmoc deprotection, while trifluoroacetic acid (TFA) is used for pbf and boc deprotection.
Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide) are used for coupling reactions.
Major Products:
Peptides: The primary products formed are peptides with specific sequences.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins for research purposes.
Biology:
- Helps in studying protein-protein interactions and enzyme functions.
Medicine:
- Used in the development of peptide-based drugs and therapeutic agents.
Industry:
- Employed in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.
Mechanism of Action
The compound acts as a building block in peptide synthesis. The protecting groups (Fmoc, pbf, boc) prevent unwanted side reactions during the synthesis process. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The pbf and boc groups are removed under acidic conditions, freeing the side chains for further reactions.
Comparison with Similar Compounds
Fmoc-l-lys(boc)-oh: Another Fmoc-protected amino acid with a boc-protected side chain.
Fmoc-l-arg(pbf)-oh: Similar to Fmoc-l-agb(pbf,boc)-oh but without the boc group.
Uniqueness:
- The combination of pbf and boc protecting groups in this compound provides additional protection for the side chains, making it suitable for complex peptide synthesis.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVFDVTWTKHJQZ-PMERELPUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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